pTH (73-84) (human)

Description

Properties

IUPAC Name |

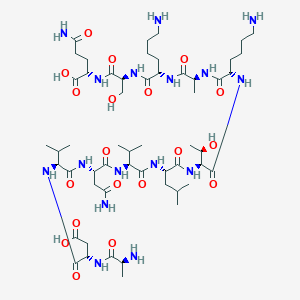

(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H96N16O19/c1-24(2)20-33(65-51(85)40(25(3)4)68-48(82)34(21-38(59)74)66-52(86)41(26(5)6)69-49(83)35(22-39(75)76)64-43(77)27(7)57)47(81)70-42(29(9)72)53(87)62-30(14-10-12-18-55)45(79)60-28(8)44(78)61-31(15-11-13-19-56)46(80)67-36(23-71)50(84)63-32(54(88)89)16-17-37(58)73/h24-36,40-42,71-72H,10-23,55-57H2,1-9H3,(H2,58,73)(H2,59,74)(H,60,79)(H,61,78)(H,62,87)(H,63,84)(H,64,77)(H,65,85)(H,66,86)(H,67,80)(H,68,82)(H,69,83)(H,70,81)(H,75,76)(H,88,89)/t27-,28-,29+,30-,31-,32-,33-,34-,35-,36-,40-,41-,42-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLNFZWNZHODHM-IWPBCPHDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H96N16O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigma of pTH (73-84): A Technical Guide to its Biological Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. While the biological activities of the full-length hormone, PTH (1-84), and its N-terminal fragments are well-characterized, the function of its C-terminal fragments has long been a subject of debate. Emerging evidence suggests that these fragments, including pTH (73-84), are not merely inactive metabolites but possess distinct biological activities, often opposing those of the intact hormone. This technical guide provides an in-depth exploration of the biological function of human pTH (73-84), summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, bone biology, and drug development.

Core Biological Function: A Paradigm of Opposing Actions

The primary biological functions attributed to pTH (73-84) and other C-terminal PTH fragments revolve around their effects on bone metabolism and calcium homeostasis, which are contrary to the classical effects of PTH (1-84). These fragments are believed to exert their effects through a putative C-terminal PTH receptor (C-PTHR), which is distinct from the well-known PTH type 1 receptor (PTH1R).

The key biological functions include:

-

Inhibition of Bone Resorption: C-terminal fragments have been shown to directly inhibit bone resorption.[1]

-

Induction of Apoptosis in Bone Cells: These fragments can promote programmed cell death (apoptosis) in both osteocytes and osteoclasts.[2] This action is thought to contribute to the reduction in bone resorption.

-

Antagonism of PTH (1-84) Effects: C-terminal fragments can counteract the calcemic (calcium-raising) effects of full-length PTH.

These actions suggest a potential role for C-terminal fragments like pTH (73-84) in the physiological regulation of bone turnover and in the pathophysiology of diseases characterized by altered bone metabolism, such as renal osteodystrophy.

Quantitative Data Summary

Quantitative data specifically for the pTH (73-84) fragment is limited in the scientific literature. However, studies on the closely related and larger C-terminal fragment, human PTH (7-84), provide valuable insights that are likely applicable to pTH (73-84). The following table summarizes key quantitative findings from in vitro studies.

| Parameter | Peptide | Concentration | Effect | Cell/System Type | Reference |

| Bone Resorption | hPTH (7-84) | 300 nM | 50% reduction in basal ⁴⁵Ca release | Neonatal mouse calvariae | [3] |

| Osteoclast Formation | hPTH (7-84) | 300 nM | 70% reduction in Vitamin D-dependent osteoclast-like cell formation | Murine bone marrow cultures | [3] |

| Osteoclast Formation | hPTH (39-84) | 3000 nM | 70% reduction in Vitamin D-dependent osteoclast-like cell formation | Murine bone marrow cultures | [3] |

Signaling Pathways

The signaling pathways activated by pTH (73-84) are believed to be initiated by its binding to the putative C-PTHR. While the C-PTHR has not yet been cloned, experimental evidence suggests that its activation leads to downstream signaling cascades that differ from the classical PTH1R-mediated pathways. The proposed signaling events involve the activation of Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Proposed Signaling Pathway for pTH (73-84)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of pTH (73-84) biological function. These protocols are based on established methods used for other PTH fragments and can be adapted for pTH (73-84).

Solid-Phase Peptide Synthesis of pTH (73-84)

Objective: To chemically synthesize the human pTH (73-84) peptide for use in biological assays.

Methodology:

The synthesis of pTH (73-84) can be achieved using the Merrifield solid-phase technique.[4]

-

Resin: Benzhydrylamine resin is a suitable solid support.

-

Amino Acid Protection: Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly used for the protection of the α-amino group of the amino acids.

-

Coupling: Stepwise coupling of the Fmoc-protected amino acids is performed according to the peptide sequence.

-

Deprotection: The Fmoc protecting group is removed at each step to allow for the addition of the next amino acid.

-

Cleavage and Purification: Once the synthesis is complete, the peptide is cleaved from the resin. The crude peptide is then purified using high-performance liquid chromatography (HPLC).

-

Verification: The identity and purity of the synthesized peptide should be confirmed by mass spectrometry and amino acid analysis.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of pTH (73-84) to the putative C-PTHR on target cells (e.g., osteocytes).

Methodology:

This assay measures the ability of unlabeled pTH (73-84) to compete with a radiolabeled ligand for binding to the receptor.

-

Radioligand: A radiolabeled C-terminal PTH fragment (e.g., ¹²⁵I-labeled PTH(53-84)) is used.

-

Cell Preparation: Membranes are prepared from cells known to express the C-PTHR (e.g., osteocytic cell lines).

-

Assay Buffer: A suitable binding buffer is used (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled pTH (73-84).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound fraction.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific binding) can be determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Bone Resorption Assay

Objective: To assess the effect of pTH (73-84) on osteoclast-mediated bone resorption.

Methodology:

This assay measures the release of a pre-incorporated radioisotope from bone explants as an index of bone resorption.

-

Bone Explants: Calvariae from neonatal mice are pre-labeled by injecting the pups with ⁴⁵Ca.

-

Culture: The labeled calvariae are cultured in a suitable medium (e.g., α-MEM) in the presence or absence of pTH (73-84) at various concentrations.

-

Sample Collection: Aliquots of the culture medium are collected at different time points.

-

Quantification: The amount of ⁴⁵Ca released into the medium is measured by liquid scintillation counting. The total ⁴⁵Ca in the bone explants is also determined at the end of the experiment.

-

Data Analysis: The percentage of ⁴⁵Ca release is calculated for each treatment group and compared to the control group.

Osteoclastogenesis Assay

Objective: To determine the effect of pTH (73-84) on the formation of osteoclasts from precursor cells.

Methodology:

This assay involves the culture of bone marrow cells in the presence of osteoclast-differentiating factors and the test peptide.

-

Cell Source: Bone marrow cells are isolated from the long bones of mice.

-

Culture Conditions: The cells are cultured in the presence of M-CSF (macrophage colony-stimulating factor) and RANKL (receptor activator of nuclear factor-κB ligand) to induce osteoclast differentiation.

-

Treatment: Different concentrations of pTH (73-84) are added to the cultures.

-

Staining: After a suitable culture period (e.g., 7-10 days), the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are identified and counted as osteoclasts.

-

Data Analysis: The number of osteoclasts in the pTH (73-84)-treated groups is compared to the control group.

MAPK Phosphorylation Assay (Western Blot)

Objective: To investigate the activation of the MAPK pathway in response to pTH (73-84).

Methodology:

This assay detects the phosphorylation of key MAPK proteins, such as ERK1/2, as an indicator of pathway activation.

-

Cell Culture and Treatment: A suitable cell line (e.g., an osteocytic cell line) is cultured and then treated with pTH (73-84) for various time points.

-

Protein Extraction: Whole-cell lysates are prepared from the treated and untreated cells.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Immunodetection: The membrane is incubated with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-ERK1/2). A primary antibody against the total form of the protein is used as a loading control. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels.

Conclusion

The human pTH (73-84) fragment represents an intriguing area of parathyroid hormone biology. The available evidence strongly suggests that it is not an inert metabolic byproduct but a biologically active peptide with functions that oppose those of the full-length hormone. Its ability to inhibit bone resorption and induce apoptosis in bone cells points to a potential role in the fine-tuning of bone remodeling. The elucidation of its specific receptor and downstream signaling pathways will be crucial for a complete understanding of its physiological role and for exploring its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological functions of pTH (73-84) and other C-terminal PTH fragments, ultimately contributing to a more comprehensive understanding of calcium and bone metabolism.

References

The Evolving Paradigm of Parathyroid Hormone: Uncovering the Bioactivity of C-terminal Fragments

An in-depth technical guide on the role of C-terminal PTH fragments, designed for researchers, scientists, and drug development professionals.

Introduction

Parathyroid hormone (PTH) is the principal endocrine regulator of calcium and phosphate (B84403) homeostasis.[1][2] The full-length, 84-amino-acid peptide, PTH(1-84), exerts its classical effects through the N-terminal domain (residues 1-34), which binds to the type 1 PTH/PTHrP receptor (PTH1R), a G protein-coupled receptor (GPCR).[3][4] For decades, the carboxyl-terminal (C-terminal) fragments, which constitute the vast majority (70-95%) of circulating immunoreactive PTH, were considered biologically inert byproducts of hormone metabolism.[5][6][7]

However, a growing body of evidence has challenged this dogma, revealing that C-terminal PTH fragments possess distinct biological activities, often antagonistic to those of intact PTH(1-84).[8][9] These fragments appear to act through a putative, distinct C-terminal PTH receptor (CPTHR), signaling a paradigm shift in our understanding of PTH physiology and its role in pathology, particularly in chronic kidney disease (CKD).[5][10][11]

Generation and Metabolism of C-terminal PTH Fragments

C-terminal PTH fragments are generated through two primary mechanisms:

-

Direct Secretion: The parathyroid glands secrete not only intact PTH(1-84) but also various C-terminal fragments directly into circulation in a calcium-regulated manner.[5][11]

-

Peripheral Metabolism: Intact PTH(1-84) is rapidly cleaved in the liver (by Kupffer cells) and other tissues, yielding N-terminal and C-terminal fragments.[5][12]

While N-terminal fragments are quickly degraded, C-terminal fragments have a significantly longer half-life and are primarily cleared by the kidneys.[6][12] This renal clearance mechanism is critical, as impaired kidney function leads to the marked accumulation of C-terminal fragments, a hallmark of CKD-Mineral and Bone Disorder (CKD-MBD).[12][13][14] The most abundant of these fragments is thought to be PTH(7-84).[1][13]

References

- 1. academic.oup.com [academic.oup.com]

- 2. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Carboxyl-terminal parathyroid hormone fragments: biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UpToDate 2018 [doctorabad.com]

- 7. Parathyroid hormone - a critical bridge between bone metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology | Semantic Scholar [semanticscholar.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Receptors specific for the carboxyl-terminal region of parathyroid hormone on bone-derived cells: determinants of ligand binding and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Parathyroid hormone and large related C-terminal fragments increase at different rates with worsening of renal function in chronic kidney disease patients. A possible indicator of bone turnover status? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Parathyroid Hormone Measurement in Chronic Kidney Disease: From Basics to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of pTH (73-84) (human)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. The full-length hormone, PTH (1-84), and its N-terminal fragments, such as PTH (1-34), exert their classic effects by binding to the PTH type 1 receptor (PTH1R), leading to increased serum calcium levels. However, the biological roles of C-terminal fragments of PTH, including pTH (73-84), have emerged as a significant area of research. These fragments, once considered inactive metabolites, are now understood to possess distinct biological activities that often oppose the actions of the full-length hormone. This guide provides a comprehensive overview of the mechanism of action of human pTH (73-84), focusing on its molecular targets, signaling pathways, and physiological effects, with a particular emphasis on its role in bone metabolism.

Core Mechanism of Action: A Tale of Two Receptors

The primary mechanism of action of pTH (73-84) is mediated through a putative G protein-coupled receptor known as the C-terminal PTH receptor (C-PTHR).[1] This receptor is distinct from the well-characterized PTH1R and is highly expressed in osteocytes, the most abundant cell type in bone.[1] The binding of pTH (73-84) and other C-terminal fragments to the C-PTHR initiates a signaling cascade that antagonizes the effects of PTH (1-84).[2]

Antagonism of PTH (1-84) Action

pTH (73-84) has been demonstrated to counteract the physiological effects of full-length PTH. In vivo studies in rats have shown that administration of pTH (73-84) can induce hypocalcemia and inhibit the increase in serum calcium typically seen with PTH (1-84) administration.[2][3] This antagonistic effect is not believed to be a result of competitive binding at the PTH1R, as pTH (73-84) shows negligible affinity for this receptor.[1] Instead, the prevailing hypothesis points towards the distinct signaling pathways activated by the C-PTHR.

Cellular and Physiological Effects

The binding of pTH (73-84) to the C-PTHR triggers a cascade of events primarily impacting bone remodeling and cellular viability.

Inhibition of Bone Resorption

A key physiological role of pTH (73-84) is the inhibition of bone resorption. In vitro studies using neonatal mouse calvariae have shown that pTH (73-84) can significantly reduce the release of calcium from bone, both basally and in response to resorptive stimuli like PTH (1-84).[4]

Impairment of Osteoclast Differentiation

The anti-resorptive action of pTH (73-84) is, at least in part, due to its ability to impair the formation of mature osteoclasts. Studies on murine bone marrow cultures have demonstrated that pTH (73-84) can significantly decrease the number of differentiated, multinucleated osteoclast-like cells.[4] This effect is independent of the PTH1R signaling pathway.[4]

Induction of Osteocyte Apoptosis

A striking effect of C-PTHR activation by pTH (73-84) and other C-terminal fragments is the induction of apoptosis in osteocytes.[1] This pro-apoptotic effect is mediated by the downstream signaling of the C-PTHR and involves the activation of caspases.

Signaling Pathways

The signaling pathway initiated by pTH (73-84) binding to the C-PTHR is distinct from the classic PTH1R pathways.

C-PTHR Signaling: A Calcium-Mediated Pathway

Evidence suggests that the C-PTHR signals through a pathway involving intracellular calcium mobilization. Activation of the C-PTHR leads to an influx of extracellular calcium, which then acts as a second messenger to trigger downstream cellular responses, including apoptosis.

In contrast, PTH (1-84) binding to the PTH1R primarily activates the adenylyl cyclase/cAMP/PKA and phospholipase C/PKC pathways.

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of pTH (73-84).

Table 1: Effect of pTH (73-84) on Bone Resorption

| Experimental Model | Treatment | Concentration | Outcome | Reference |

| Neonatal Mouse Calvariae | hPTH (73-84) | 300 nM | 50% reduction in basal 45Ca release | [4] |

| Neonatal Mouse Calvariae | hPTH (73-84) | 300 nM | Inhibition of 45Ca release induced by PTH (1-84), PTH (1-34), Vitamin D, PGE₂, or IL-11 | [4] |

Table 2: Effect of pTH (73-84) on Osteoclastogenesis

| Experimental Model | Treatment | Concentration | Outcome | Reference |

| Murine Bone Marrow Cultures | hPTH (73-84) | 300 nM | 70% reduction in Vitamin D-dependent osteoclast-like cell formation | [4] |

| Murine Bone Marrow Cultures | hPTH (39-84) | 3000 nM | 70% reduction in Vitamin D-dependent osteoclast-like cell formation | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Bone Resorption Assay (45Ca Release from Neonatal Mouse Calvariae)

Protocol:

-

Radiolabeling: Pregnant mice are injected with 45CaCl2 to label the skeletons of the developing pups.

-

Calvarial Dissection: Frontal and parietal bones are dissected from 4- to 6-day-old neonatal mice.

-

Pre-culture: Calvariae are cultured for 24 hours in a suitable medium (e.g., BGJb medium) to allow them to stabilize.

-

Treatment: The medium is replaced with fresh medium containing the experimental agents: vehicle control, pTH (73-84) at various concentrations, and/or a bone-resorbing agent (e.g., PTH (1-84)).

-

Incubation: The cultures are incubated for a defined period, typically 72 hours.

-

Sample Collection: At the end of the incubation, the culture medium is collected. The calvariae are washed and then dissolved in acid (e.g., formic acid).

-

Scintillation Counting: The radioactivity (45Ca) in the culture medium and the dissolved calvariae is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of 45Ca released into the medium is calculated as: (cpm in medium / (cpm in medium + cpm in calvaria)) * 100.

In Vitro Osteoclast Differentiation Assay

Protocol:

-

Cell Isolation: Bone marrow is flushed from the femurs and tibias of mice. The cell suspension is cultured in the presence of macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived macrophages (BMMs).

-

Osteoclast Induction: BMMs are cultured in the presence of M-CSF and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation. 1,25-dihydroxyvitamin D3 is often included to enhance differentiation.

-

Treatment: pTH (73-84) at various concentrations or a vehicle control is added to the culture medium.

-

Incubation: The cells are cultured for 7-12 days, with medium changes every 2-3 days.

-

Staining: At the end of the culture period, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: The number of TRAP-positive, multinucleated (≥3 nuclei) cells is counted under a microscope.

Osteocyte Apoptosis Assay (TUNEL Assay)

Protocol:

-

Cell Culture: Osteocytic cell lines (e.g., MLO-Y4) are cultured under standard conditions.

-

Treatment: Cells are treated with pTH (73-84) at various concentrations or a vehicle control for a specified period.

-

Fixation and Permeabilization: Cells are fixed with a cross-linking agent (e.g., paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

-

TUNEL Reaction: The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP). TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Detection: If a non-fluorescently labeled dUTP is used, a secondary detection step with a fluorescently labeled antibody against the label is performed. Nuclei are counterstained with a DNA dye such as DAPI.

-

Analysis: The percentage of TUNEL-positive cells (apoptotic cells) is determined by fluorescence microscopy.

Conclusion

pTH (73-84) is a biologically active C-terminal fragment of parathyroid hormone with a mechanism of action that is distinct from and often antagonistic to that of the full-length hormone. Its effects are primarily mediated through the C-terminal PTH receptor, leading to the inhibition of bone resorption, impairment of osteoclast differentiation, and induction of osteocyte apoptosis. The downstream signaling of the C-PTHR appears to be dependent on intracellular calcium mobilization. A deeper understanding of the molecular mechanisms of pTH (73-84) and its receptor may open new avenues for the development of therapeutic agents for bone diseases characterized by excessive bone resorption. Further research is needed to fully elucidate the C-PTHR signaling pathway and to explore the therapeutic potential of targeting this system.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Administration of PTH-(7-84) antagonizes the effects of PTH-(1-84) on bone in rats with moderate renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parathyroid hormone 7-84 induces hypocalcemia and inhibits the parathyroid hormone 1-84 secretory response to hypocalcemia in rats with intact parathyroid glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human PTH-(7-84) inhibits bone resorption in vitro via actions independent of the type 1 PTH/PTHrP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic C-Terminal Tail: A Technical Guide to the Biological Activity of Human pTH and its Fragments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Parathyroid Hormone (hPTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. The full-length 84-amino acid peptide (hPTH 1-84) has been extensively studied, with its N-terminal region (1-34) largely responsible for its classical biological activities through the PTH type 1 receptor (PTH1R). However, the biological significance of its C-terminal fragments, which constitute the majority of circulating PTH, remains a subject of ongoing investigation. This technical guide provides an in-depth overview of the current understanding of C-terminal PTH fragments, with a particular focus on the available, albeit limited, information regarding the human PTH (73-84) fragment.

While direct evidence for the specific biological activity of the hPTH (73-84) fragment is scarce in scientific literature, research on larger C-terminal fragments provides valuable insights into the potential roles of this region. It is now suggested that C-terminal fragments are not merely inactive byproducts of PTH metabolism but may possess distinct biological functions, potentially acting through a putative C-terminal PTH receptor (C-PTHR) to modulate the effects of the full-length hormone.[1][2][3]

Biological Activity of C-Terminal PTH Fragments

Current research indicates that C-terminal PTH fragments, such as hPTH (7-84), can exert biological effects that are often antagonistic to those of hPTH (1-84).[3][4] These fragments are generated through both direct secretion from the parathyroid glands and peripheral metabolism of the intact hormone.[1][2]

Key reported activities of C-terminal PTH fragments include:

-

Inhibition of Bone Resorption: In vitro studies have demonstrated that hPTH (7-84) can inhibit bone resorption.[3][5]

-

Antagonism of PTH-induced Calcium Increase: In vivo studies in animal models have shown that C-terminal fragments can blunt the calcemic response to hPTH (1-84) and hPTH (1-34).[3][6]

-

Induction of Apoptosis: There is evidence to suggest that C-terminal fragments may promote apoptosis in osteocytes.[4]

These actions are proposed to be mediated by a distinct C-PTH receptor, which does not bind the N-terminal fragments of PTH.[4][7][8] The existence and signaling pathways of this receptor are still under active investigation.

The Human PTH (73-84) Fragment: An Uncharted Territory

The lack of specific research on hPTH (73-84) means that its receptor binding affinity, signaling pathways, and overall biological effects remain unknown.

Quantitative Data on C-Terminal PTH Fragment Activity

The following table summarizes available quantitative data from studies on larger C-terminal PTH fragments. It is crucial to note that this data pertains to fragments like hPTH (7-84) and may not be representative of the activity of hPTH (73-84).

| Fragment | Assay | System | Concentration | Observed Effect | Citation |

| hPTH (7-84) | Bone Resorption (45Ca release) | Neonatal mouse calvariae | 300 nM | 50% reduction in basal 45Ca release | [5] |

| hPTH (7-84) | Osteoclast Formation | Murine bone marrow cultures | 300 nM | 70% reduction in Vitamin D-dependent osteoclast-like cell formation | [5] |

| hPTH (39-84) | Osteoclast Formation | Murine bone marrow cultures | 3000 nM | 70% reduction in Vitamin D-dependent osteoclast-like cell formation | [5] |

Experimental Protocols

Detailed methodologies for studying the effects of C-terminal PTH fragments are crucial for reproducible research. Below are summaries of key experimental protocols cited in the literature.

Bone Resorption Assay

-

Objective: To measure the effect of PTH fragments on the release of calcium from bone.

-

Methodology:

-

Neonatal mouse calvariae are pre-labeled with 45Ca.

-

The calvariae are cultured in the presence or absence of the test PTH fragment (e.g., hPTH (7-84)) and/or a stimulating agent (e.g., hPTH (1-84), Vitamin D3).

-

After a defined incubation period (e.g., 72 hours), the amount of 45Ca released into the culture medium is measured by liquid scintillation counting.

-

The percentage of 45Ca release is calculated relative to the total 45Ca incorporated into the bone.[5]

-

Osteoclast Formation Assay

-

Objective: To assess the impact of PTH fragments on the differentiation of osteoclast precursor cells.

-

Methodology:

-

Bone marrow cells are isolated from mice.

-

The cells are cultured in a medium that supports osteoclastogenesis, typically containing M-CSF and RANKL, or stimulated with an agent like 1,25-dihydroxyvitamin D3.

-

The test PTH fragment (e.g., hPTH (7-84)) is added to the culture medium.

-

After a suitable culture period (e.g., 12 days), the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

-

The number of TRAP-positive multinucleated cells (osteoclasts) is quantified.[5]

-

Signaling Pathways

The signaling pathways for full-length hPTH (1-84) are well-established. In contrast, the signaling cascade for C-terminal fragments is still largely hypothetical and based on the premise of a distinct C-PTH receptor.

Classical PTH Signaling Pathway (hPTH 1-84)

Caption: Classical hPTH (1-84) signaling via the PTH1R and cAMP pathway.

Proposed C-Terminal PTH Fragment Signaling Pathway

References

- 1. academic.oup.com [academic.oup.com]

- 2. Carboxyl-terminal parathyroid hormone fragments: biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Human PTH-(7-84) inhibits bone resorption in vitro via actions independent of the type 1 PTH/PTHrP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differences in the function of parathyroid peptides. What are we measuring? | Nefrología [revistanefrologia.com]

- 7. Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Parathyroid hormone assay: problems and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Calcemic Response to Continuous Parathyroid Hormone (PTH)(1-34) Infusion in End-Stage Kidney Disease Varies According to Bone Turnover: A Potential Role for PTH(7-84) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Dichotomous Role of PTH (73-84) in Bone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parathyroid hormone (PTH) is a principal regulator of calcium homeostasis and bone metabolism. While the anabolic and catabolic effects of the full-length hormone, PTH (1-84), and its N-terminal fragment, PTH (1-34), are well-characterized, the biological significance of its C-terminal fragments has long been debated. Emerging evidence, however, has illuminated a distinct and often opposing role for these fragments, particularly PTH (73-84), in modulating bone cell function. This technical guide provides an in-depth analysis of the current understanding of PTH (73-84)'s role in bone metabolism, consolidating quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support further research and therapeutic development in this area. Contrary to the pro-resorptive actions of PTH (1-84), C-terminal fragments like PTH (73-84) have been shown to inhibit bone resorption and induce apoptosis in bone cells through a putative, distinct C-terminal PTH receptor. This guide aims to be a comprehensive resource for professionals investigating the nuanced control of bone remodeling.

Introduction: Beyond the N-Terminus - The Emergence of C-Terminal PTH Fragment Bioactivity

Parathyroid hormone (PTH) is an 84-amino acid polypeptide that plays a critical role in maintaining calcium and phosphate (B84403) balance.[1] The biological activities of PTH have traditionally been attributed to the N-terminal (1-34) region, which binds to the type 1 PTH/PTH-related peptide receptor (PTH1R) to elicit its effects on bone and kidney.[2] Consequently, C-terminal PTH fragments (C-PTH fragments), which are generated through peripheral metabolism of the intact hormone, were largely considered inactive byproducts.[3][4] However, a growing body of research has challenged this dogma, revealing that C-PTH fragments, including PTH (73-84), possess unique biological activities that are often antagonistic to those of full-length PTH.[4][5] These fragments appear to exert their effects through a putative C-terminal PTH receptor (C-PTHR), which is distinct from the PTH1R.[3] The accumulation of C-PTH fragments, particularly in conditions such as renal failure, may contribute to PTH resistance and the development of adynamic bone disease.[4] This guide delves into the specific actions of the PTH (73-84) fragment on bone metabolism, providing a technical framework for its study.

The Contrasting Effects of PTH (73-84) on Bone Cells

The actions of PTH (73-84) on bone cells stand in stark contrast to the well-established effects of PTH (1-84) and PTH (1-34). While the latter are known to stimulate both bone formation and resorption depending on the mode of administration, PTH (73-84) and other C-terminal fragments generally exhibit anti-resorptive and pro-apoptotic properties.[4][6]

Inhibition of Bone Resorption

In vitro studies have demonstrated that human PTH (7-84) directly inhibits bone resorption.[6] This effect is independent of the PTH1R, as it is not blocked by PTH1R antagonists.[6] The inhibitory action is observed in basal conditions and in response to various resorptive stimuli, including full-length PTH, vitamin D, and prostaglandins.[6]

Induction of Apoptosis in Osteocytes and Osteoclasts

C-terminal PTH fragments have been shown to induce apoptosis in both osteocytes and osteoclasts.[3][4] This pro-apoptotic effect contributes to the overall reduction in bone resorption by decreasing the number of active bone-resorbing cells.[3] Studies using osteocytic cell lines have shown that PTH (1-84) and its C-terminal fragments, but not N-terminal fragments, induce apoptosis in a concentration-dependent manner.[1] This effect is mediated through the putative C-PTHR, which is highly expressed in osteocytic cells.[1]

Quantitative Data on the Effects of PTH (73-84)

The following tables summarize the quantitative data from key studies investigating the effects of C-terminal PTH fragments on bone metabolism.

Table 1: Effect of hPTH (7-84) on In Vitro Bone Resorption

| Treatment | Concentration | % of Basal 45Ca Release | Reference |

| Control | - | 100% | [6] |

| hPTH (7-84) | 300 nM | 50% | [6] |

| hPTH (1-84) | 10 nM | ~200% | [6] |

| hPTH (1-34) | 10 nM | ~250% | [6] |

Table 2: Effect of C-Terminal PTH Fragments on Osteoclast-Like Cell Formation

| Treatment | Concentration | Number of TRAP+ Multinucleated Cells | Reference |

| Control | - | Baseline | [6] |

| 1,25-dihydroxyvitamin D3 (VitD) | 10 nM | Increased | [6] |

| VitD + hPTH (7-84) | 10 nM + 300 nM | ~70% reduction vs. VitD alone | [6] |

| VitD + hPTH (39-84) | 10 nM + 3000 nM | ~70% reduction vs. VitD alone | [6] |

Signaling Pathways of PTH (73-84)

The signaling mechanism of PTH (73-84) is fundamentally different from that of PTH (1-34). It does not involve the canonical PTH1R-cAMP pathway.[6]

The Putative C-Terminal PTH Receptor (C-PTHR)

The existence of a specific receptor for C-terminal PTH fragments has been postulated based on binding studies and the distinct biological effects of these fragments.[3][4] This receptor, termed the C-PTHR, appears to be highly expressed in osteocytes.[1] However, the C-PTHR has not yet been cloned, and its molecular identity remains a critical area of ongoing research.

Downstream Signaling Events

The intracellular signaling pathways activated by the C-PTHR are not well-elucidated. Some evidence suggests the involvement of Protein Kinase C (PKC), as C-terminal fragments of PTHrP, which share some homology with PTH, have been shown to signal via cytosolic calcium without affecting cAMP levels.[7] The signaling is independent of the PTH1R and its associated G-protein signaling cascades.

References

- 1. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]

- 2. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology | Semantic Scholar [semanticscholar.org]

- 6. Human PTH-(7-84) inhibits bone resorption in vitro via actions independent of the type 1 PTH/PTHrP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

An In-depth Technical Guide on the Interaction of pTH (73-84) with its Putative Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. While the biological activities of the full-length hormone, PTH (1-84), and its N-terminal fragments are well-characterized and known to be mediated by the PTH type 1 receptor (PTH1R), the function of its C-terminal fragments has long been considered enigmatic. This guide focuses on the human parathyroid hormone fragment (73-84), pTH (73-84), and its interaction with a putative, distinct C-terminal PTH receptor (CPTHR). Emerging evidence suggests that C-terminal PTH fragments, including the region encompassing amino acids 73-84, possess biological activities that are often opposite to those of N-terminal fragments, including anti-calcemic effects and the induction of apoptosis in bone cells.[1][2][3] This document provides a comprehensive overview of the current understanding of the pTH (73-84) receptor interaction, including available quantitative data, experimental methodologies, and proposed signaling pathways.

Data Presentation: Receptor Binding Affinity

The direct binding affinity of pTH (73-84) to the putative C-PTH receptor has not been explicitly determined. However, studies on various C-terminal fragments provide valuable insights into the binding characteristics of this receptor. The available quantitative data from radioligand binding assays are summarized in the table below.

| Ligand | Apparent Dissociation Constant (Kd) | Cell Line | Reference |

| PTH (1-84) | 20-30 nM | Osteoblast-like (ROS 17/2.8), Rat Parathyroid (PT-r3) | [1] |

| PTH (19-84) | 20-30 nM | Osteoblast-like (ROS 17/2.8), Rat Parathyroid (PT-r3) | [1] |

| PTH (39-84) | 400-800 nM | Osteoblast-like (ROS 17/2.8), Rat Parathyroid (PT-r3) | [1] |

| PTH (53-84) | >5000 nM | Osteoblast-like (ROS 17/2.8), Rat Parathyroid (PT-r3) | [1] |

| PTH (69-84) | Significant Inhibition of [35S]hPTH(1-84) binding | Osteoblastic cells (ROS 17/2.8) | [4] |

| PTH (70-84) | No significant inhibition of [35S]hPTH(1-84) binding | Osteoblastic cells (ROS 17/2.8) | [4] |

Table 1: Summary of quantitative binding data for various PTH fragments to the putative C-PTH receptor.

Of particular significance is the finding that the 69-84 amino acid region of the PTH molecule is essential for interaction with the C-terminal specific binding sites.[4] While hPTH (69-84) demonstrated significant binding, hPTH (70-84) did not, strongly suggesting that key binding determinants are located within this terminal region.[4] Although the affinity of pTH (73-84) itself has not been quantified, its sequence lies within this critical binding region. The very low affinity of the shorter PTH (53-84) fragment suggests that while the 73-84 region is necessary, other residues may be required for high-affinity binding.[1]

Experimental Protocols

The characterization of the pTH (73-84) receptor interaction has primarily relied on two key experimental techniques: radioligand binding assays and affinity cross-linking studies.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are employed to determine the affinity and specificity of ligand binding to a receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the putative C-PTH receptor (e.g., osteoblast-like cells such as ROS 17/2.8).

-

Harvest cells and homogenize in a cold lysis buffer to disrupt the cell membrane.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

-

-

Binding Reaction:

-

In a multi-well plate, incubate the prepared cell membranes with a radiolabeled ligand (e.g., [125I]-labeled PTH fragment).

-

For competition assays, include increasing concentrations of the unlabeled competitor ligand (e.g., pTH (73-84)).

-

Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for the competitor.[5]

-

Affinity Cross-Linking (General Protocol)

Affinity cross-linking is used to identify the molecular weight of the receptor protein by covalently linking the radiolabeled ligand to its binding site.

Methodology:

-

Radioligand Binding:

-

Perform a radioligand binding assay as described above, using a photoreactive or chemically reactive radiolabeled ligand.

-

-

Cross-Linking:

-

Expose the binding reaction mixture to UV light (for photoreactive ligands) or add a chemical cross-linking agent (e.g., disuccinimidyl suberate). This will form a covalent bond between the ligand and the receptor.

-

-

Solubilization and Electrophoresis:

-

Solubilize the membrane proteins using a detergent.

-

Separate the protein complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Detection:

-

Visualize the radiolabeled ligand-receptor complex by autoradiography. The molecular weight of the receptor can be estimated by subtracting the molecular weight of the ligand from the apparent molecular weight of the cross-linked complex.[1]

-

Mandatory Visualization

Proposed Signaling Pathway for C-PTH Receptor-Mediated Apoptosis in Osteocytes```dot

Caption: Conceptual workflow of a competitive radioligand binding assay.

Conclusion

The parathyroid hormone fragment pTH (73-84) represents a paradigm shift in our understanding of PTH biology, moving beyond the classical PTH1R-mediated signaling. While the C-PTH receptor remains putative and has not yet been cloned, the existing evidence strongly suggests its role in mediating the distinct biological effects of C-terminal PTH fragments. The critical 69-84 region for receptor binding highlights the importance of the C-terminus of PTH. The pro-apoptotic effects in osteocytes, potentially mediated through calcium influx, open new avenues for research into bone metabolism and diseases characterized by altered bone cell turnover. Further studies are imperative to isolate and definitively characterize the C-PTH receptor, which will undoubtedly accelerate the development of novel therapeutics targeting this unique signaling pathway.

References

- 1. Characterization of a novel parathyroid hormone (PTH) receptor with specificity for the carboxyl-terminal region of PTH-(1-84) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carboxyl-terminal parathyroid hormone fragments: biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 69-84 amino acid region of the parathyroid hormone molecule is essential for the interaction of the hormone with the binding sites with carboxyl-terminal specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative cell membrane-based radioligand binding assays for parathyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigmatic C-terminal Parathyroid Hormone Receptor: A Technical Guide for Researchers

For Immediate Release

Boston, MA – December 4, 2025 – Long considered biologically inert, C-terminal fragments of parathyroid hormone (PTH) are now understood to exert distinct physiological effects, opposing those of the full-length hormone. These actions are mediated by a putative C-terminal PTH receptor (CPTHR), a novel and still enigmatic entity in the landscape of endocrinology. This technical guide provides a comprehensive overview of the core methodologies and current understanding of CPTHR identification and characterization for researchers, scientists, and drug development professionals.

Executive Summary

Carboxyl-terminal fragments of parathyroid hormone (C-PTH fragments) are not merely metabolic byproducts but active signaling molecules with significant biological roles, including the regulation of calcium homeostasis and bone metabolism.[1] Unlike the well-characterized N-terminal PTH fragments that activate the type 1 PTH receptor (PTH1R), C-PTH fragments interact with a distinct, high-affinity C-terminal PTH receptor.[2][3] This receptor is prominently expressed in bone cells, particularly osteocytes, and its activation has been linked to anti-calcemic effects and the inhibition of bone resorption.[1][3] The molecular identification of the CPTHR remains an active area of investigation, positioning it as an orphan receptor with considerable therapeutic potential. This guide details the experimental protocols for identifying and characterizing the CPTHR, summarizes the quantitative data on ligand binding and signaling, and outlines the known signaling pathways.

Quantitative Data on Ligand-Receptor Interactions

The binding affinity of various PTH fragments to the CPTHR has been determined through radioligand binding assays. These studies have been instrumental in differentiating the CPTHR from the classical PTH1R and in defining its ligand specificity. The following table summarizes the key quantitative data from studies using osteoblast-like (ROS 17/2.8) and rat parathyroid (PT-r3) cells.[2]

| Ligand | Cell Line | Apparent Dissociation Constant (Kd) (nM) |

| PTH-(1-84) | ROS 17/2.8, PT-r3 | 20-30 |

| [Leu8,18,Tyr34]human PTH-(1-84) | ROS 17/2.8, PT-r3 | 20-30 |

| [Tyr34]human PTH-(19-84) | ROS 17/2.8, PT-r3 | 20-30 |

| PTH-(39-84) | ROS 17/2.8, PT-r3 | 400-800 |

| PTH-(53-84) | ROS 17/2.8, PT-r3 | >5000 |

In addition to binding affinities, the potency of C-terminal fragments in eliciting a biological response has been quantified. In osteoblastic osteosarcoma UMR 106 cells, the C-terminal fragment of PTH-related protein (PTHrP), another ligand for PTH receptors, has been shown to mobilize intracellular calcium.

| Ligand | Cell Line | Biological Response | Half-maximal Effective Concentration (EC50) |

| PTHrP-(107-139) | UMR 106 | Intracellular Ca2+ mobilization | ~0.1 pM |

Experimental Protocols

The identification and characterization of the CPTHR rely on a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments.

Protocol 1: Radioligand Binding Assay for CPTHR

This protocol is adapted from studies on ROS 17/2.8 and PT-r3 cells.[2]

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of C-terminal PTH fragments to the CPTHR.

Materials:

-

Cell Lines: ROS 17/2.8 or PT-r3 cells cultured to confluence in appropriate media.

-

Radioligand: 125I-labeled [Tyr34]hPTH-(19-84) (a C-terminal fragment that does not bind to PTH1R).

-

Unlabeled Ligands: A series of unlabeled C-terminal and N-terminal PTH fragments for competition assays.

-

Binding Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM KCl, 2 mM CaCl2, 0.5% BSA).

-

Wash Buffer: Cold phosphate-buffered saline (PBS).

-

Lysis Buffer: 1 M NaOH.

-

Gamma counter.

Procedure:

-

Cell Preparation: Seed cells in 24-well plates and grow to confluence.

-

Assay Setup:

-

Wash cell monolayers twice with binding buffer.

-

For saturation binding, add increasing concentrations of 125I-labeled [Tyr34]hPTH-(19-84) to triplicate wells. To determine non-specific binding, add a 100-fold excess of unlabeled PTH-(19-84) to a parallel set of wells.

-

For competition binding, add a fixed concentration of 125I-labeled [Tyr34]hPTH-(19-84) (typically near the Kd) and increasing concentrations of unlabeled competitor ligands.

-

-

Incubation: Incubate plates at 4°C for a predetermined time to reach equilibrium (e.g., 16-24 hours).

-

Washing: Aspirate the binding buffer and wash the cell monolayers three times with ice-cold wash buffer to remove unbound radioligand.

-

Cell Lysis and Counting: Lyse the cells with lysis buffer and transfer the lysate to tubes for counting in a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding versus radioligand concentration and use Scatchard analysis or non-linear regression to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding versus the concentration of the unlabeled competitor and use a non-linear regression model to determine the IC50, which can be converted to a Ki value.

-

Protocol 2: Photoaffinity Labeling for CPTHR Identification

This protocol is a synthesized approach based on established methods for photoaffinity labeling of PTH receptors.[4][5][6][7]

Objective: To covalently label and identify the protein components of the CPTHR.

Materials:

-

Cell Lines: Cells expressing the CPTHR (e.g., ROS 17/2.8).

-

Photoreactive Ligand: A radiolabeled, photoreactive analog of a C-terminal PTH fragment (e.g., containing a benzoylphenylalanine (Bpa) or an azido-nitrophenyl group).

-

Unlabeled Ligands: For competition experiments.

-

Buffers: As in the radioligand binding assay.

-

UV Light Source: (e.g., a mercury vapor lamp with appropriate filters to emit UV light at the activation wavelength of the photoreactive group).

-

SDS-PAGE and Autoradiography Equipment.

Procedure:

-

Binding Step:

-

Incubate intact cells or membrane preparations with the photoreactive, radiolabeled C-terminal PTH analog in the dark, following the incubation conditions of the radioligand binding assay.

-

Include control samples with an excess of unlabeled C-terminal PTH fragment to demonstrate the specificity of labeling.

-

-

Photocross-linking:

-

Following incubation, expose the samples to UV light for a specified duration to activate the photoreactive group and induce covalent cross-linking to the receptor.

-

-

Sample Preparation:

-

Wash the cells or membranes to remove unbound ligand.

-

Lyse the cells and prepare protein samples for electrophoresis.

-

-

Electrophoresis and Autoradiography:

-

Separate the labeled proteins by SDS-PAGE.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled protein bands.

-

-

Analysis:

-

Identify the specifically labeled protein bands that are absent or reduced in the presence of excess unlabeled competitor.

-

The molecular weight of the labeled protein(s) can be estimated from their migration on the gel. Cross-linking studies have suggested the presence of proteins of approximately 40 and 90 kilodaltons in ROS 17/2.8 cells.[2]

-

Signaling Pathways and Experimental Workflows

The activation of the CPTHR initiates intracellular signaling cascades that are distinct from those activated by the PTH1R. The primary signaling event identified is an increase in intracellular calcium.

CPTHR Signaling Pathway

The current understanding of the CPTHR signaling pathway is centered on the mobilization of intracellular calcium.

Experimental Workflow for CPTHR Identification

The molecular identification of the CPTHR, an orphan receptor, requires a systematic approach combining functional screening with molecular cloning techniques.

Future Directions and Conclusion

The identification and characterization of the C-terminal PTH receptor represent a significant frontier in endocrinology and bone biology. While substantial progress has been made in demonstrating its existence and physiological relevance, its molecular identity remains to be elucidated. Future research should focus on expression cloning strategies, as outlined in the workflow above, to definitively identify the gene encoding the CPTHR.[8][9] Once identified, the full characterization of its signaling pathways, including potential G-protein coupling and interactions with other signaling molecules, will be possible. The development of selective agonists and antagonists for the CPTHR will be crucial for dissecting its precise physiological roles and for exploring its potential as a therapeutic target for metabolic bone diseases. This technical guide provides a foundational framework for researchers to contribute to this exciting and rapidly evolving field.

References

- 1. Carboxyl-terminal parathyroid hormone fragments: biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a novel parathyroid hormone (PTH) receptor with specificity for the carboxyl-terminal region of PTH-(1-84) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photoaffinity labeling of the canine renal receptor for parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Direct identification of two contact sites for parathyroid hormone (PTH) in the novel PTH-2 receptor using photoaffinity cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photoaffinity labeling of parathyroid hormone receptors in clonal rat osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Orphan GPCR research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Orphan G protein-coupled receptors: the ongoing search for a home - PMC [pmc.ncbi.nlm.nih.gov]

The Role of pTH (73-84) in Chronic Kidney Disease: A Technical Guide for Researchers

Affiliation: Google Research

Abstract

Chronic Kidney Disease (CKD) is characterized by a progressive loss of kidney function, leading to a host of metabolic disturbances, including significant alterations in parathyroid hormone (PTH) metabolism. While intact PTH (1-84) has been the primary focus of clinical management, a growing body of evidence highlights the importance of its C-terminal fragments, particularly PTH (73-84) and the larger non-(1-84) fragments it represents. In patients with CKD, these fragments accumulate to a greater extent than the full-length hormone due to decreased renal clearance. Emerging research suggests that these C-terminal fragments are not merely inactive byproducts but possess distinct biological activities that can antagonize the effects of intact PTH, contributing to the complex pathophysiology of CKD-Mineral and Bone Disorder (CKD-MBD). This technical guide provides an in-depth overview of the generation, metabolism, and biological effects of pTH (73-84) in the context of CKD. It summarizes key quantitative data, outlines experimental protocols for its study, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to unravel the complexities of CKD-MBD and develop novel therapeutic strategies.

Introduction

Parathyroid hormone (PTH) is a central regulator of calcium and phosphate (B84403) homeostasis. The biologically active form is the full-length 84-amino acid peptide, PTH (1-84).[1] However, PTH undergoes extensive metabolism in the liver and other tissues, as well as within the parathyroid gland itself, leading to the generation of various fragments.[2] The most abundant of these are C-terminal fragments, which lack the N-terminal sequence required for activation of the classical PTH receptor type 1 (PTH1R).[2]

In individuals with normal kidney function, these fragments are efficiently cleared by the kidneys.[3] However, in chronic kidney disease, declining glomerular filtration leads to their marked accumulation in the circulation.[3][4] The so-called "intact" PTH (iPTH) assays, widely used in clinical practice, not only detect the full-length PTH (1-84) but also cross-react with large C-terminal fragments, including PTH (7-84).[3][5] This has led to a re-evaluation of the biological significance of these fragments, with evidence suggesting they are not inert but may actively contribute to the skeletal and cardiovascular complications of CKD.[3][4]

Generation and Metabolism of pTH (73-84) in CKD

The generation of C-terminal PTH fragments, including the 73-84 amino acid sequence, is a complex process. Full-length PTH (1-84) is cleaved in the liver by Kupffer cells, and the parathyroid glands themselves can also secrete these fragments directly.[3] The secretion of these fragments from the parathyroid gland is regulated by extracellular calcium levels, with hypercalcemia increasing their release.[3] In CKD, the combination of increased secretion from hyperplastic parathyroid glands and drastically reduced renal clearance leads to a significant accumulation of these fragments in the bloodstream.[3] The proportion of circulating C-terminal PTH fragments measured by first-generation assays can increase to as high as 95% in patients with CKD.[3]

Quantitative Data on pTH (73-84) and Related Fragments in CKD

The accumulation of C-terminal PTH fragments in CKD has been quantified in numerous studies. The following tables summarize key findings regarding the levels and ratios of these fragments in different CKD populations and their association with clinical parameters. It is important to note that "PTH (7-84)" is often not measured directly but calculated as the difference between "intact" PTH (measured by second-generation assays) and "whole" or "bioactive" PTH (measured by third-generation assays).

| Population | Intact PTH (iPTH) (pg/mL) | Whole PTH (1-84) (pg/mL) | Calculated (7-84) PTH (pg/mL) | (1-84) PTH / (7-84) PTH Ratio | Reference |

| Healthy Controls | 31.47 (22.48, 41.03) | 23.05 (16.81, 33.61) | 6.29 (3.79, 9.98) | ~3.66 | [4] |

| CKD Stage 5 | 930.40 (160.65, 1792.50) | 448.60 (99.62, 850.45) | 468.20 (54.22, 922.55) | ~0.96 | [4] |

| Peritoneal Dialysis | - | - | - | 0.88 (0.7-1.1) | [6] |

| Hemodialysis | - | - | - | 1.79 (1.6-2.0) | [1] |

Table 1: Representative PTH Fragment Levels and Ratios in CKD. Note: Values are presented as median (interquartile range) where available. The ratio for healthy controls is an approximation based on the median values.

| CKD Stage | Glomerular Filtration Rate (GFR) (ml/min) | Key Finding | Reference |

| Stages 1 & 2 | > 60 | - | [7] |

| Stage 3 | 30-60 | Significantly increased (7-84) PTH levels compared to earlier stages. Over 20% of patients have a (1-84) PTH / (7-84) PTH ratio < 1.4, suggestive of low bone turnover. | [7] |

| Stage 5 (Hemodialysis) | < 15 | The proportion of non-(1-84) PTH fragments can be up to 50% of the circulating PTH measured by second-generation assays. | [3] |

Table 2: Changes in PTH Fragments with CKD Progression.

| Clinical Outcome | PTH Measurement | Hazard Ratio (95% CI) | Population | Reference |

| All-Cause Mortality | Intact PTH (tertile 3 vs 1) | 2.79 (1.32–5.89) | CKD patients (eGFR 15-89 ml/min/1.73m²) | [8] |

| Cardiovascular Events | Intact PTH (per 50 pg/mL increase) | Odds Ratio: 1.3 (1.03-1.55) | CKD Stages 3 & 4 | [9] |

| All-Cause Mortality | Intact PTH (quintile 5 vs 2) | 1.86 (1.28–2.52) | CKD patients (eGFR < 60 ml/min/1.73m²) | [10] |

Biological Effects and Signaling Pathways of pTH (73-84)

pTH (73-84) and other C-terminal fragments are not biologically inert. They have been shown to exert effects that are often antagonistic to those of full-length PTH (1-84).

Skeletal Effects

In bone, PTH (1-84) has a dual role, with intermittent exposure promoting bone formation and continuous high levels leading to bone resorption.[1] C-terminal fragments, including synthetic PTH (7-84), have been shown to inhibit osteoblast differentiation and induce osteocyte apoptosis.[3] This may contribute to the development of adynamic bone disease, a condition of low bone turnover that is increasingly prevalent in CKD patients.[11] The accumulation of these fragments is thought to contribute to the skeletal resistance to PTH observed in uremia.[3]

Cardiovascular Effects

Elevated PTH levels are recognized as a non-traditional risk factor for cardiovascular disease in CKD.[8][12] While the exact role of pTH (73-84) is still under investigation, it is hypothesized to contribute to vascular calcification. PTH (1-84) can have complex effects on vascular smooth muscle cells (VSMCs), with some studies suggesting an inhibitory role in calcification, while others point to a pro-calcific effect at high concentrations.[13] The accumulation of antagonistic C-terminal fragments could potentially exacerbate the pro-calcific state in uremia.

Signaling Pathways

The biological effects of pTH (73-84) are thought to be mediated through mechanisms distinct from the classical PTH1R.

While PTH (7-84) does not activate the PTH1R, it has been suggested to interact with it, potentially acting as a competitive antagonist to PTH (1-84) binding or by promoting receptor internalization, thereby reducing the number of receptors available for activation by the full-length hormone.[3]

A key hypothesis is the existence of a distinct C-terminal PTH receptor (C-PTHR) that specifically binds fragments like PTH (7-84).[4] This receptor is thought to be expressed on osteoblasts and osteocytes.[3] Activation of this putative receptor is proposed to mediate the inhibitory effects of C-terminal fragments on bone formation and their pro-apoptotic effects on osteocytes. The downstream signaling cascade of this receptor is not yet fully elucidated but is an active area of research.

References

- 1. monobind.com [monobind.com]

- 2. Effects of PTH on osteocyte function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parathyroid Hormone Measurement in Chronic Kidney Disease: From Basics to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. PARATHYROID HORMONE INHIBITS NOTCH SIGNALING IN OSTEOBLASTS AND OSTEOCYTES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revistanefrologia.com [revistanefrologia.com]

- 7. Parathyroid hormone and large related C-terminal fragments increase at different rates with worsening of renal function in chronic kidney disease patients. A possible indicator of bone turnover status? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Association of Nonoxidized Parathyroid Hormone with Cardiovascular and Kidney Disease Outcomes in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Vascular Calcification: Mechanisms of Vascular Smooth Muscle Cell Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Hyperparathyroidism in Chronic Kidney Disease - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Circulating 1-84 PTH and large C-terminal PTH fragment levels in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Parathyroid Hormone C-Terminal Fragments: A Technical Guide for Researchers

For Immediate Release

A deep dive into the function, measurement, and signaling of C-terminal parathyroid hormone fragments, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

This technical guide elucidates the evolving understanding of C-terminal parathyroid hormone (PTH) fragments, moving beyond their historical perception as mere inactive metabolites to recognizing their distinct biological activities. Constituting up to 80% of circulating PTH, these fragments, particularly in the context of chronic kidney disease (CKD), are now understood to play a crucial role in calcium homeostasis and bone metabolism, often exerting effects that are opposite to those of the full-length PTH(1-84).[1][2] This document provides a thorough examination of their generation, physiological functions, the receptors through which they signal, and the methodologies employed for their study.

Generation and Metabolism of PTH C-Terminal Fragments

Parathyroid hormone undergoes a complex process of secretion and metabolism, resulting in a heterogeneous mixture of circulating fragments. The full-length, biologically active hormone, PTH(1-84), is secreted by the parathyroid glands in response to low serum calcium. However, the parathyroid glands also directly secrete a variety of C-terminal fragments.[3] Additionally, PTH(1-84) is rapidly cleared from circulation and metabolized, primarily by Kupffer cells in the liver, into N-terminal and C-terminal fragments. While the N-terminal fragments are typically degraded locally, the C-terminal fragments re-enter circulation.[3] These C-terminal fragments are primarily cleared by the kidneys, leading to their significant accumulation in individuals with chronic kidney disease.[4]

Biological Functions of C-Terminal PTH Fragments

Initially dismissed as inactive, C-terminal PTH fragments are now recognized to possess distinct biological functions, largely antagonistic to those of PTH(1-84). These effects are mediated through a putative C-terminal PTH receptor (CPTHR), which is different from the well-characterized PTH/PTHrP receptor type 1 (PTH1R).[1][2][3]

Key biological effects include:

-

Hypocalcemic Action: In vivo studies have demonstrated that synthetic C-terminal PTH fragments can decrease ionized calcium concentrations and antagonize the calcemic response to both PTH(1-34) and PTH(1-84).[2][5]

-

Inhibition of Bone Resorption: C-terminal fragments have been shown to inhibit bone resorption in vitro.[2][3]

-

Induction of Osteocyte Apoptosis: These fragments can promote apoptosis in osteocytes, the most abundant cell type in bone.[2][6][7]

-

Role in Renal Osteodystrophy: The accumulation of C-terminal fragments in CKD patients is thought to contribute to skeletal resistance to PTH and the development of adynamic bone disease.[2]

Quantitative Data on PTH C-Terminal Fragments

The accurate quantification of PTH fragments is crucial for both research and clinical management of mineral and bone disorders. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities of PTH Fragments to the C-Terminal PTH Receptor (CPTHR)

| Ligand | IC50 (nM) | Cell Line | Radioligand |

| hPTH(1-84) | 10-40 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |

| hPTH(7-84) | 10-40 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |

| [Tyr³⁴] hPTH(11-84) | 10-40 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |

| [Tyr³⁴] hPTH(13-84) | 10-40 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |

| [Tyr³⁴] hPTH(19-84) | 10-40 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |

| [Tyr³⁴] hPTH(24-84) | 10-40 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |

| hPTH(28-84) | 200-600 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |

| hPTH(34-84) | 200-600 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |

| hPTH(37-84) | 200-600 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |

| [Asn⁷⁶] hPTH(39-84) | 200-600 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |

| hPTH(53-84) | 200-600 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |

| hPTH(55-84) | >10,000 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |

| hPTH(57-84) | >10,000 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |

| hPTH(60-84) | >10,000 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |

Data from competitive displacement analysis in OC59 osteocytic cells.[1]

Table 2: Serum Concentrations of PTH Fragments in Patients with Varying Renal Function (LC-HRMS)

| PTH Fragment | CKD Stage 1-2 (eGFR ≥ 60) (pg/mL) | CKD Stage 3 (eGFR 30-59) (pg/mL) | CKD Stage 4 (eGFR 15-29) (pg/mL) | CKD Stage 5 (eGFR < 15) (pg/mL) |

| PTH(1-84) | 25.5 ± 10.1 | 45.3 ± 23.4 | 101.2 ± 65.7 | 234.5 ± 150.3 |

| PTH(34-84) | 15.2 ± 7.8 | 30.1 ± 15.6 | 75.4 ± 49.1 | 189.2 ± 123.0 |

| PTH(37-84) | 8.1 ± 4.2 | 16.2 ± 8.4 | 40.5 ± 26.3 | 101.7 ± 66.1 |

| PTH(38-84) | 10.3 ± 5.3 | 20.5 ± 10.6 | 51.3 ± 33.3 | 128.8 ± 83.7 |

| PTH(45-84) | 5.6 ± 2.9 | 11.2 ± 5.8 | 28.0 ± 18.2 | 70.3 ± 45.7 |

Data are presented as mean ± SD. Concentrations were determined by liquid chromatography-high-resolution mass spectrometry.[8][9][10][11]

Experimental Protocols

Quantification of PTH Fragments by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This method allows for the specific identification and quantification of various PTH fragments.

Protocol Outline:

-

Sample Preparation: Collect blood in serum separator tubes. Centrifuge, aliquot serum, and store at -80°C.

-

Immunoaffinity Capture:

-

Use antibodies specific to the N-terminal or C-terminal regions of PTH covalently bound to a solid support (e.g., magnetic beads).

-

Incubate serum samples with the antibody-coupled beads to capture PTH and its fragments.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Elution: Elute the captured PTH peptides from the beads using an acidic elution buffer.

-

LC-HRMS Analysis:

-

Inject the eluted sample into a high-performance liquid chromatography (HPLC) system for separation of the different PTH fragments.

-

The separated fragments are then introduced into a high-resolution mass spectrometer (e.g., Orbitrap) for detection and quantification.

-

Identification is based on the accurate mass-to-charge ratio (m/z) and fragmentation pattern of each peptide.

-

Quantification is achieved by comparing the signal intensity of the endogenous PTH fragments to that of stable isotope-labeled internal standards.[8][9][12][13][14][15][16][17]

-

Radioligand Binding Assay for CPTHR

This assay is used to determine the binding affinity of ligands to the C-terminal PTH receptor.

Protocol Outline:

-

Cell Culture: Culture cells expressing the CPTHR (e.g., OC59 osteocytic cells) to confluence in appropriate multi-well plates.

-

Radioligand Preparation: Radioactively label a C-terminal PTH fragment (e.g., [Tyr³⁴]hPTH(19-84)) with ¹²⁵I.

-

Binding Reaction:

-

Incubate the cells with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled competitor ligands (various PTH fragments).

-

Incubations are typically carried out at a controlled temperature (e.g., 16°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Aspirate the incubation medium and wash the cells with ice-cold buffer to remove unbound radioligand.

-

-

Quantification of Bound Ligand:

-

Lyse the cells and measure the amount of radioactivity in the cell lysate using a gamma counter.

-

-

Data Analysis:

Osteocyte Apoptosis Assay

This assay is used to assess the pro-apoptotic effect of C-terminal PTH fragments.

Protocol Outline:

-

Cell Culture: Culture osteocytic cell lines (e.g., MLO-Y4) on appropriate culture plates.

-

Treatment: Treat the cells with various concentrations of C-terminal PTH fragments for a specified period. Include positive and negative controls.

-

Apoptosis Detection:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This method detects DNA fragmentation, a hallmark of apoptosis.

-

Fix and permeabilize the cells.

-

Incubate with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

Visualize the stained cells using fluorescence microscopy.

-

-

Hoechst Staining: This fluorescent dye binds to DNA and allows for the visualization of nuclear morphology. Apoptotic cells exhibit condensed and fragmented nuclei.

-

Caspase Activity Assays: Measure the activity of caspases, key enzymes in the apoptotic pathway, using colorimetric or fluorometric substrates.

-

-

Quantification: Quantify the percentage of apoptotic cells by counting the number of positively stained cells relative to the total number of cells in multiple fields of view.[6][7][22]

Signaling Pathways and Experimental Workflows

The signaling pathways of PTH(1-84) through the PTH1R are well-established, involving Gs/cAMP/PKA and Gq/PLC/PKC cascades. In contrast, the signaling of C-terminal fragments through the CPTHR is less understood but is known to be distinct from the PTH1R pathway and does not typically involve cAMP stimulation.[23][24]

Signaling Pathway Diagrams